(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-1-(2,3-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an indole moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(2,3-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and indole intermediates, which are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized using continuous flow reactors and automated systems to ensure consistent quality and yield. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(2,3-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(5Z)-1-(2,3-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-1-(2,3-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-1-(2,3-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: shares structural similarities with other compounds containing dichlorophenyl, indole, and diazinane trione moieties. Examples include:
Uniqueness
The uniqueness of (5Z)-1-(2,3-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15Cl2N3O3 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-11-13(12-6-3-4-8-16(12)25(11)2)10-14-19(27)24-21(29)26(20(14)28)17-9-5-7-15(22)18(17)23/h3-10H,1-2H3,(H,24,27,29)/b14-10- |
InChI Key |
NYLJWPNINXLXOG-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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